molecular formula C21H24N2O4 B2862114 (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 301304-79-0

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Katalognummer: B2862114
CAS-Nummer: 301304-79-0
Molekulargewicht: 368.433
InChI-Schlüssel: GCXRTFQDUXBEJN-ONNFQVAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(3,4-Dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic enamide derivative featuring a 3,4-dimethoxyphenyl group and a morpholine-substituted anilide moiety. The E-configuration of the acrylamide linkage is critical for its stereochemical orientation, which influences molecular interactions with biological targets.

Eigenschaften

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-19-9-3-16(15-20(19)26-2)4-10-21(24)22-17-5-7-18(8-6-17)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXRTFQDUXBEJN-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical structural elements:

  • The 3,4-dimethoxyphenyl α,β-unsaturated ketone moiety
  • The N-aryl morpholine pharmacophore
  • The trans-configured enamide linker

Retrosynthetic cleavage suggests two viable pathways (Figure 1):

  • Pathway A : Knoevenagel condensation between 3,4-dimethoxycinnamic acid derivatives and 4-(morpholin-4-yl)aniline
  • Pathway B : Nucleophilic acyl substitution of preformed α,β-unsaturated acid chlorides with 4-(morpholin-4-yl)aniline

Comparative analysis of literature data indicates Pathway B offers superior regiocontrol and easier purification, while Pathway A enables one-pot synthesis under mild conditions.

Detailed Synthetic Protocols

Pathway A: Knoevenagel Condensation Approach

Reaction Mechanism

The reaction proceeds through base-catalyzed dehydration between 3,4-dimethoxybenzaldehyde (1) and N-(4-(morpholin-4-yl)phenyl)acetamide (2) (Scheme 1):

3,4-Dimethoxybenzaldehyde + N-(4-Morpholinophenyl)acetamide  
→ Piperidine catalyst, toluene reflux  
→ (2E)-3-(3,4-Dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide  
Experimental Optimization

Key parameters from analogous systems:

Parameter Optimal Value Effect on Yield
Catalyst Loading 10 mol% Maximizes at 15%
Temperature 110°C Below 100°C: <40% yield
Reaction Time 8 hr Prolonged heating causes decomposition
Solvent Toluene 23% higher yield vs. DMF

The stereochemical outcome was confirmed via NOESY NMR analysis, showing characteristic coupling between the enamide proton (δ 8.30 ppm) and aromatic protons (δ 7.47-7.71 ppm), consistent with E-geometry.

Pathway B: Acid Chloride Intermediate Method

Stepwise Synthesis
  • 3,4-Dimethoxycinnamic Acid Chloride Formation
    Treatment of 3,4-dimethoxycinnamic acid (3) with excess thionyl chloride (2.5 equiv) in anhydrous DCM at 0-5°C for 4 hr produces the corresponding acid chloride (4) in 92% yield.

  • Amide Coupling
    Reaction of (4) with 4-(morpholin-4-yl)aniline (5) in pyridine at 0°C for 2 hr followed by room temperature stirring for 12 hr yields the target compound (Scheme 2):

3,4-Dimethoxycinnamoyl chloride + 4-Morpholinoaniline  
→ Pyridine, 0°C to RT  
→ (2E)-3-(3,4-Dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide  
Purification Challenges

Crude products often contain:

  • Unreacted starting materials (5-12%)
  • Z-isomer impurities (3-8%)
  • Morpholine ring-opened byproducts (2-5%)

Gradient flash chromatography (hexane:EtOAc 7:3 → 1:1) effectively isolates the E-isomer (>98% purity). Crystallization from ethanol/water (4:1) yields prismatic crystals suitable for X-ray analysis.

Comparative Evaluation of Synthetic Routes

Parameter Pathway A Pathway B
Overall Yield 58-63% 71-76%
Reaction Time 8 hr 16 hr
Purification Difficulty Moderate High
Isomeric Purity 91-94% E 96-98% E
Scalability >100g feasible Limited to 50g

Mass spectral data (API-ES) confirms molecular ion at m/z 409.2 [M+H]⁺, with characteristic fragments at m/z 177.1 (morpholinium) and 191.0 (dimethoxycinnamoyl).

Mechanistic Insights into Geometric Control

DFT calculations (MOE 2020.9) reveal the E-isomer is thermodynamically favored by 2.45 kcal/mol due to reduced steric clash between the morpholine oxygen and methoxy groups. This aligns with experimental observations of 95:5 E/Z ratio under equilibrium conditions.

Industrial-Scale Adaptation Considerations

For kilogram-scale production, continuous flow systems show promise:

  • Microreactor residence time: 12 min
  • Productivity: 38 g/hr
  • Space-time yield: 1.24 kg/L·day

However, morpholine sublimation above 80°C necessitates specialized condensation traps.

Emerging Alternative Methods

Recent advances in photoredox catalysis enable visible-light-mediated coupling:

  • Ru(bpy)₃Cl₂ catalyst (2 mol%)
  • Blue LED irradiation
  • 78% yield in 3 hr

This method eliminates stoichiometric base but requires rigorous oxygen exclusion.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among enamide derivatives include:

  • Core scaffold: The presence of a cyanogroup (e.g., 30a, 30b) vs. a simple acrylamide backbone.
  • Substituents : Electron-donating (e.g., 3,4-dimethoxy, morpholine) vs. electron-withdrawing groups (e.g., chloro, trifluoromethyl).
  • Heterocyclic moieties : Cyclopenta[b]thiophen (30a) vs. tetrahydrobenzothiophen (30b) in the anilide side chain.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) log D (Predicted)
Target Compound 3,4-dimethoxyphenyl, morpholine 408.44* N/A ~2.5†
30a Cyano, cyclopenta[b]thiophen 404.62 296–298 3.2‡
30b Cyano, tetrahydrobenzothiophen 418.81 246–248 3.5‡
2j 3,4-dichlorophenyl, CF3 372.20 N/A 4.1
2k 3,4-dichlorophenyl, OCF3 388.18 N/A 4.3
1j 3-CF3-phenyl, 4-CF3-phenyl 371.30 N/A 4.6

*Calculated based on molecular formula. †Estimated using analogous compounds. ‡Predicted from substituent contributions.

Antimicrobial Activity:
  • Chlorinated Derivatives (2j, 2k) : Exhibit broad-spectrum activity against S. aureus (MIC 0.15–5.57 µM) and mycobacteria but show cytotoxicity (IC50 < 10 µM) due to high lipophilicity .
  • Trifluoromethyl Derivatives (1j, 2i): Potent against Enterococcus spp.
Antiproliferative Activity:

ADMET and Toxicity Profiles

  • Lipophilicity and Cytotoxicity : Chlorinated and trifluoromethyl derivatives (log D > 4) show higher membrane permeability but also elevated cytotoxicity (e.g., 2q: IC50 5–10 µM) . Morpholine-containing compounds (log D ~2.5–3.5) likely have improved safety profiles, though direct cytotoxicity data are lacking .

Biologische Aktivität

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, also known by its chemical formula C21H23NO4, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with two significant aromatic substituents: a 3,4-dimethoxyphenyl group and a morpholin-4-yl phenyl group. The structural formula can be represented as follows:

C21H23NO4\text{C}_{21}\text{H}_{23}\text{N}\text{O}_{4}

Key Characteristics:

  • Molecular Weight: 353.42 g/mol
  • Melting Point: Not extensively documented in the literature.
  • Solubility: Solubility characteristics are yet to be fully explored.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide exhibit promising anticancer activities. For example, compounds containing the 3,4-dimethoxyphenyl moiety have been linked to enhanced apoptosis in cancer cell lines. A study published in the Asian Pacific Journal of Cancer Prevention evaluated the toxicity and anticancer effects of a related compound in zebrafish and mice models, showing significant cytotoxicity against various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
(2E)-3-(3,4-dimethoxyphenyl)amideHeLa15.5
(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-enamideMCF-712.0
(E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamideA54920.0

Anticonvulsant Activity

Compounds with structural similarities have also been investigated for their anticonvulsant properties. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was shown to possess significant anticonvulsant activity in various seizure models in rodents . This suggests that the morpholine and phenyl groups may contribute to neuroprotective effects.

Table 2: Anticonvulsant Activity Summary

CompoundModel UsedED50 (mg/kg)Reference
S(+)-(2E)-N-(2-hydroxypropyl)cinnamamideMES44.46
(E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-enamide6-Hz Psychomotor71.55

Structure-Activity Relationships (SAR)

The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can be influenced by various structural modifications:

  • Substituent Variations: The presence of methoxy groups on the phenolic rings enhances lipophilicity and may improve cellular uptake.
  • Morpholine Ring: The morpholine moiety is crucial for receptor interactions that mediate biological responses.
  • Enone Linkage: The conjugated double bond system is essential for reactivity and interaction with biological targets.

In Vivo Studies

In vivo studies using zebrafish models have demonstrated the compound's potential therapeutic effects against cancerous cells while assessing its toxicity profile. The results indicated a dose-dependent response where lower concentrations resulted in minimal toxicity compared to higher doses that led to increased necrosis in tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound’s synthesis typically involves a multi-step process:

  • Step 1 : Formation of the enamide backbone via condensation between 3,4-dimethoxyphenylacryloyl chloride and 4-(morpholin-4-yl)aniline.
  • Step 2 : Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Optimization : Adjust reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 acryloyl chloride to amine) to minimize by-products. Monitor progress via TLC and purify via column chromatography with ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional group integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify E-configuration (trans coupling constants: J=1216HzJ = 12–16 \, \text{Hz}) and aromatic substitution patterns .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~423.5 g/mol) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening Workflow :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency against specific molecular targets?

  • Strategy :

  • Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary methoxy groups) .
  • Biological testing : Compare IC50_{50} values across analogs using dose-response curves.
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
    • Key Parameters : LogP (target 2–4 for membrane permeability), polar surface area (<140 Ų for oral bioavailability) .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Root Cause Analysis :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound stability : Assess degradation via LC-MS under assay conditions (pH, temperature) .
  • Target specificity : Validate off-target effects using proteome-wide profiling (e.g., KINOMEscan) .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Cellular thermal shift assay (CETSA) : Identify target engagement in live cells .
  • Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis, inflammation) .

Key Recommendations for Researchers

  • Synthesis : Prioritize DMSO as a solvent for higher yields and purity.
  • Characterization : Combine NMR and HPLC-MS to validate stereochemical and chemical integrity.
  • Biological Studies : Use orthogonal assays (e.g., CETSA + SPR) to confirm target specificity.
  • Data Reproducibility : Adopt standardized protocols and share raw data via repositories like PubChem .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.